molecular formula C21H18O5 B13817981 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one

5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one

Cat. No.: B13817981
M. Wt: 350.4 g/mol
InChI Key: CJURXBPLSXCRAR-UHFFFAOYSA-N
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Description

5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one is a chemical compound with the molecular formula C21H18O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one typically involves the reaction of 5-hydroxypsoralen with 4-phenoxybutyl bromide. The reaction is carried out in the presence of an excess of anhydrous potassium carbonate and catalytic amounts of potassium iodide in 2-butanone as the solvent. The mixture is refluxed for 24 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions

5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield hydrogenated derivatives.

Scientific Research Applications

5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one involves its ability to intercalate into DNA and form cross-links upon photoactivation. This process can lead to the inhibition of DNA replication and transcription, ultimately causing programmed cell death (apoptosis). The molecular targets include DNA and various enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

Similar Compounds

    Psoralen: A naturally occurring compound with a similar structure, used in the treatment of skin disorders.

    Bergapten: Another psoralen derivative with similar photochemotherapeutic properties.

    Imperatorin: A furocoumarin with similar biological activities.

Uniqueness

5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxybutoxy side chain enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

5-(4-phenoxybutoxy)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C21H18O5/c22-21-14-19(17-12-15-8-11-25-18(15)13-20(17)26-21)24-10-5-4-9-23-16-6-2-1-3-7-16/h1-3,6-8,11-14H,4-5,9-10H2

InChI Key

CJURXBPLSXCRAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCOC2=CC(=O)OC3=C2C=C4C=COC4=C3

Origin of Product

United States

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